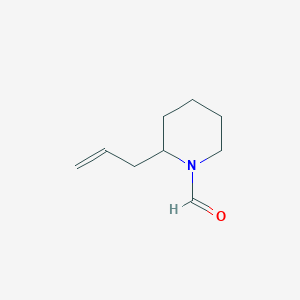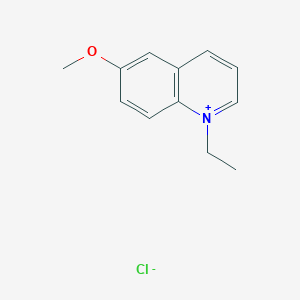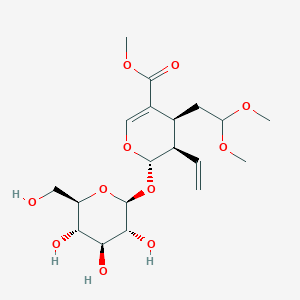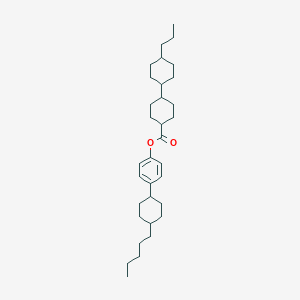![molecular formula C11H15ClO B149836 1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9 CAS No. 128949-46-2](/img/structure/B149836.png)
1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9) is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as WIN 55,212-2 and is classified as a synthetic cannabinoid. WIN 55,212-2 is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the central nervous system.
作用机制
WIN 55,212-2 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. Activation of these receptors by WIN 55,212-2 results in the modulation of various signaling pathways, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of WIN 55,212-2 are diverse and depend on the specific context in which it is used. WIN 55,212-2 has been shown to have analgesic effects in various animal models of pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Additionally, WIN 55,212-2 has been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using WIN 55,212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise modulation of the endocannabinoid system and the investigation of its effects on various physiological processes. However, one limitation of using WIN 55,212-2 is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the investigation of WIN 55,212-2. One area of interest is the potential use of WIN 55,212-2 in the treatment of various medical conditions, including multiple sclerosis and Parkinson's disease. Additionally, further investigation into the mechanism of action of WIN 55,212-2 may provide insights into the endocannabinoid system and its role in various physiological processes. Finally, the development of more selective and potent synthetic cannabinoids may provide new tools for investigating the endocannabinoid system and its potential therapeutic applications.
Conclusion:
In conclusion, WIN 55,212-2 is a synthetic cannabinoid that has gained significant attention in scientific research. Its potent agonist activity at the cannabinoid receptors has led to its investigation for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of WIN 55,212-2 have been discussed in this paper. Further investigation into the potential therapeutic applications of WIN 55,212-2 and the development of more selective and potent synthetic cannabinoids may provide new insights into the endocannabinoid system and its role in various physiological processes.
合成方法
The synthesis of WIN 55,212-2 involves a multistep process that starts with the reaction of cyclohexanone with nitroethane to produce 1-(1-nitropropyl)cyclohexanol. The nitro group is then reduced to an amino group using Raney nickel. The resulting amine is then reacted with 2-chloro-1-(dimethylamino)ethyl chloride to produce the final product, WIN 55,212-2.
科学研究应用
WIN 55,212-2 has been extensively studied for its pharmacological effects and potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. WIN 55,212-2 has also been investigated for its potential use in the treatment of various medical conditions, including multiple sclerosis, Parkinson's disease, and cancer.
属性
CAS 编号 |
128949-46-2 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one |
InChI |
InChI=1S/C11H15ClO/c1-5(12)11(13)10-8-6-2-3-7(4-6)9(8)10/h5-10H,2-4H2,1H3 |
InChI 键 |
YCXSKBGZILUTPP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1C2C1C3CCC2C3)Cl |
规范 SMILES |
CC(C(=O)C1C2C1C3CCC2C3)Cl |
同义词 |
1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)





![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)


![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)
